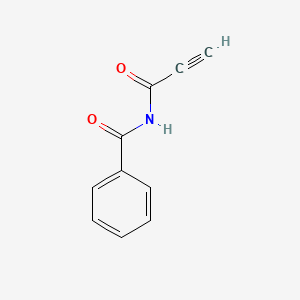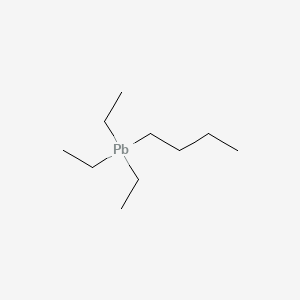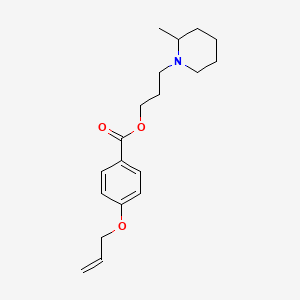
3-(2'-Methylpiperidino)propyl p-allyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Methylpiperidino)propyl p-allyloxybenzoate is a chemical compound with a complex structure that includes a piperidine ring, a propyl chain, and an allyloxybenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-allyloxybenzoate typically involves a multi-step process. One common method includes the reaction of 2-methylpiperidine with propyl bromide to form 3-(2’-methylpiperidino)propane. This intermediate is then reacted with p-allyloxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2’-Methylpiperidino)propyl p-allyloxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted piperidines
Aplicaciones Científicas De Investigación
3-(2’-Methylpiperidino)propyl p-allyloxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-allyloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the allyloxybenzoate group may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpiperidino)propyl benzoate hydrochloride
- 3-(2-Methylpiperidino)propyl p-benzyloxybenzoate
- 3-(2-Methylpiperidino)propyl p-propoxybenzoate
Uniqueness
3-(2’-Methylpiperidino)propyl p-allyloxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its allyloxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propiedades
Número CAS |
63917-74-8 |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C19H27NO3/c1-3-14-22-18-10-8-17(9-11-18)19(21)23-15-6-13-20-12-5-4-7-16(20)2/h3,8-11,16H,1,4-7,12-15H2,2H3 |
Clave InChI |
BBAOAXCNMFWVBH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


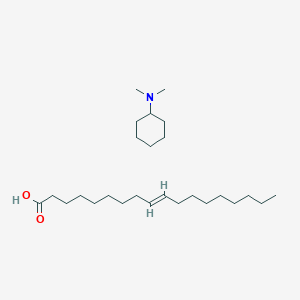
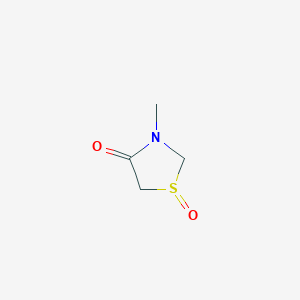
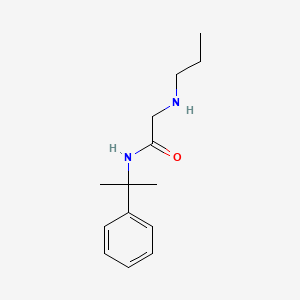
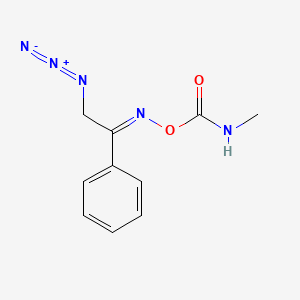
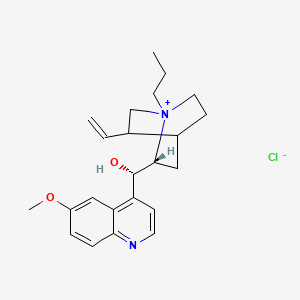
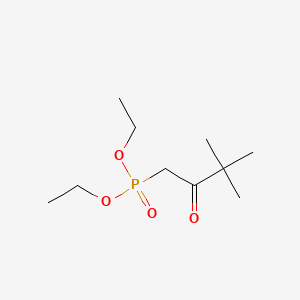
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
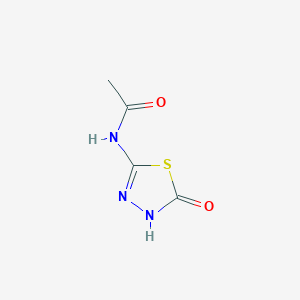

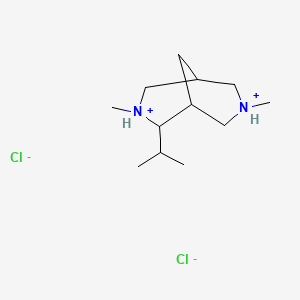
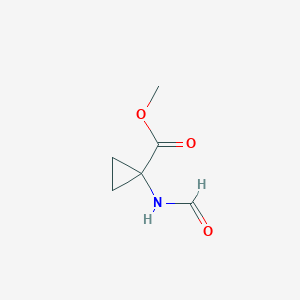
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
